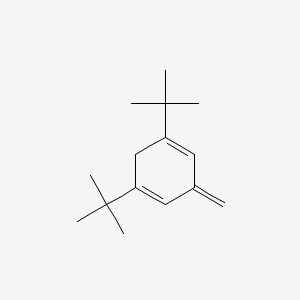phosphanium bromide CAS No. 827344-57-0](/img/structure/B12528337.png)
[(3-Chlorothiophen-2-yl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorothiophen-2-yl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C22H19BrClPS It is a bromide salt of a phosphonium cation, characterized by the presence of a 3-chlorothiophen-2-yl group attached to a triphenylphosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 3-chlorothiophen-2-ylmethyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (3-Chlorothiophen-2-yl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorothiophen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions produce phosphine oxides.
Applications De Recherche Scientifique
(3-Chlorothiophen-2-yl)methylphosphanium bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in Wittig reactions to form alkenes.
Biological Studies: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chlorothiophen-2-yl)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphanium moiety can stabilize positive charges, making the compound a versatile intermediate in organic synthesis. The 3-chlorothiophen-2-yl group can participate in aromatic substitution reactions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a methyl group instead of the 3-chlorothiophen-2-yl group.
Ethyltriphenylphosphonium Bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of the 3-chlorothiophen-2-yl group.
Uniqueness
(3-Chlorothiophen-2-yl)methylphosphanium bromide is unique due to the presence of the 3-chlorothiophen-2-yl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
Propriétés
Numéro CAS |
827344-57-0 |
|---|---|
Formule moléculaire |
C23H19BrClPS |
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
(3-chlorothiophen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H19ClPS.BrH/c24-22-16-17-26-23(22)18-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-17H,18H2;1H/q+1;/p-1 |
Clé InChI |
YOCZNYCYRKTEIC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C(C=CS2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


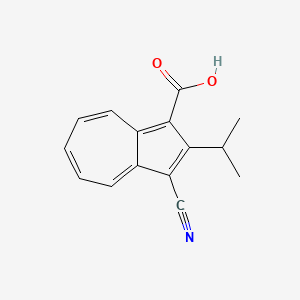
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
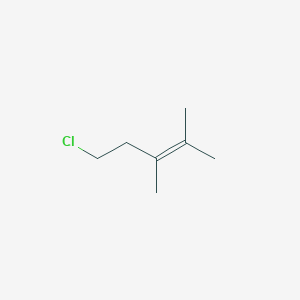
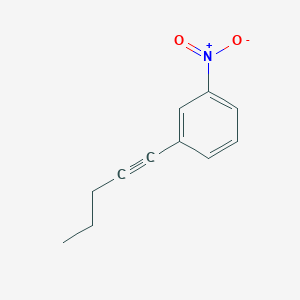
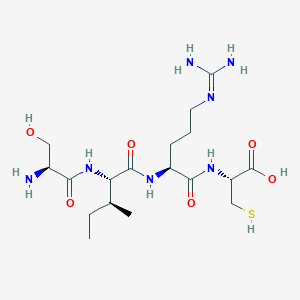
![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
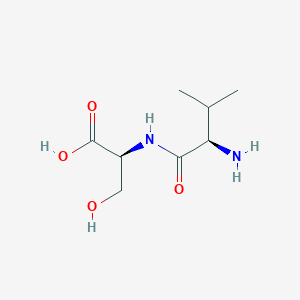
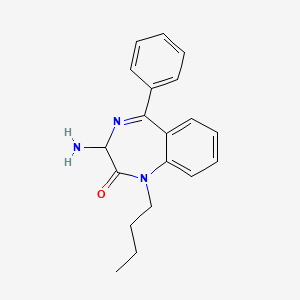
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
